

# Application Notes and Protocols: Synthesis of BAY 1129980

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

BAY 1129980, also known as Lupartumab Amadotin, is an antibody-drug conjugate (ADC) that has been investigated for the treatment of C4.4A (LYPD3) expressing tumors, such as non-small cell lung cancer.[1][2][3][4] This document provides a detailed protocol for the synthesis of BAY 1129980, which involves the conjugation of the cytotoxic auristatin derivative to the fully human C4.4A-targeting monoclonal antibody, **BAY 1135626**, via a noncleavable alkyl hydrazide linker.[2] The resulting ADC exhibits a drug-to-antibody ratio (DAR) of approximately 4.[1][5]

## Introduction

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. BAY 1129980 is comprised of three key components:

- Monoclonal Antibody: BAY 1135626 is a human IgG1 antibody that specifically targets the C4.4A (LYPD3) antigen, which is overexpressed in various solid tumors.
- Cytotoxic Payload: A potent auristatin W derivative that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]



• Linker: A noncleavable alkyl hydrazide linker that connects the antibody to the cytotoxic payload, ensuring stability in circulation and release of the payload upon internalization into the target cancer cell.[1][6]

The synthesis of BAY 1129980 is achieved through the conjugation of the payload to the cysteine residues of the antibody.

## **Quantitative Data Summary**

The following table summarizes the in vitro potency of BAY 1129980 in various C4.4A-expressing cancer cell lines.

| Cell Line   | Cancer Type               | IC50 (nM) |
|-------------|---------------------------|-----------|
| hC4.4A:A549 | Lung Cancer (transfected) | 0.05      |
| NCI-H292    | Lung Cancer               | 0.6       |

Data represents the half-maximal inhibitory concentration (IC50) of cell viability after 72 hours of treatment with BAY 1129980.[2]

## **Experimental Protocol: Synthesis of BAY 1129980**

This protocol describes the general steps for the conjugation of the auristatin derivative to the **BAY 1135626** antibody.

#### Materials:

- BAY 1135626 monoclonal antibody
- Auristatin W derivative with linker
- Reducing agent (e.g., TCEP)
- Oxidizing agent (e.g., dehydroascorbic acid)
- Quenching agent (e.g., N-acetylcysteine)



- Purification system (e.g., size exclusion chromatography)
- Reaction buffers and solvents

#### Procedure:

- Antibody Reduction: The BAY 1135626 antibody is partially reduced to expose the cysteine
  residues for conjugation. This is typically achieved by incubation with a reducing agent like
  TCEP at a specific molar ratio and temperature.
- Payload Conjugation: The activated auristatin W derivative-linker is added to the reduced antibody solution. The reaction is allowed to proceed for a set amount of time to achieve the desired drug-to-antibody ratio.
- Oxidation: A mild oxidizing agent is added to re-oxidize any remaining free thiols and stabilize the conjugate.
- Quenching: The reaction is quenched by the addition of a quenching agent to cap any unreacted linkers.
- Purification: The resulting BAY 1129980 ADC is purified from unconjugated antibody, free payload, and other reaction components using a suitable chromatography method such as size exclusion chromatography.
- Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.

## **Visualizations**

Mechanism of Action of BAY 1129980





Click to download full resolution via product page

Caption: Mechanism of action of BAY 1129980.

Synthetic Workflow for BAY 1129980





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody—Drug Conjugate for t... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of BAY 1129980]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603177#protocol-for-synthesizing-bay-1129980-from-bay-1135626]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com